Finsolv TN

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

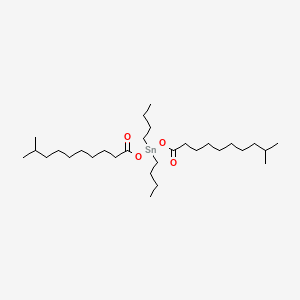

Finsolv TN is synthesized through the esterification of benzoic acid with a mixture of C12-15 alcohols. The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions to ensure complete conversion of the reactants. The industrial production of this compound follows similar principles but on a larger scale, with continuous monitoring and optimization of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Finsolv TN primarily undergoes esterification and hydrolysis reactions. In esterification, benzoic acid reacts with C12-15 alcohols to form the ester. Hydrolysis, on the other hand, involves the breakdown of the ester into its constituent alcohols and benzoic acid in the presence of water and an acid or base catalyst. The major products formed from these reactions are the original alcohols and benzoic acid .

Scientific Research Applications

Finsolv TN is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a solvent and solubilizer for various lipophilic compounds. In biology and medicine, it is used in formulations for sunscreens, deodorants, emollient creams, and other personal care products due to its non-irritating and non-sensitizing properties. In the industry, this compound is employed as a wetting agent and auxiliary suspending agent for water-insoluble powdered products .

Mechanism of Action

Finsolv TN exerts its effects primarily through its emollient and solubilizing properties. It enhances the spreadability and absorption of cosmetic formulations, providing a dry lubricating feel. Its molecular targets include lipophilic cosmetic raw materials, which it solubilizes effectively, and volatile silicones, which it stabilizes. The pathways involved in its mechanism of action include the reduction of tackiness and whitening in formulations, as well as the improvement of product stability and efficacy .

Comparison with Similar Compounds

Finsolv TN is unique among emollient esters due to its combination of non-toxicity, non-irritating nature, and excellent solubilizing properties. Similar compounds include other alkyl benzoates such as C12-15 Alkyl Benzoate variants like this compound-G and this compound-LB. These variants offer similar benefits but may differ in terms of sustainability and specific performance attributes .

Properties

CAS No. |

74565-11-0 |

|---|---|

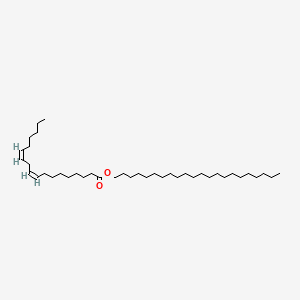

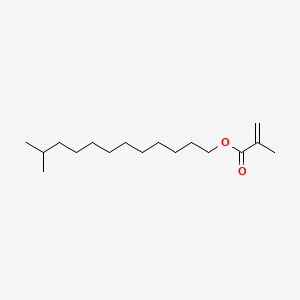

Molecular Formula |

C22H36O3 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

15-hydroxypentadecyl benzoate |

InChI |

InChI=1S/C22H36O3/c23-19-15-10-8-6-4-2-1-3-5-7-9-11-16-20-25-22(24)21-17-13-12-14-18-21/h12-14,17-18,23H,1-11,15-16,19-20H2 |

InChI Key |

RMFFCSRJWUBPBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)

![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)

![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)